

Ziftomenib (TAS6417): A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

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Compound of Interest

Compound Name: S07-2008

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Executive Summary

Ziftomenib (formerly TAS6417 or KO-539) is a first-in-class, orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations or KMT2A gene rearrangements. By disrupting this interaction, Ziftomenib leads to the downregulation of key oncogenic genes, inducing differentiation and apoptosis in leukemic cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Ziftomenib, supported by comprehensive data and detailed experimental protocols.

Discovery and Rationale

The development of Ziftomenib originated from a research program at the University of Michigan focused on identifying small molecules that could disrupt the critical menin-KMT2A interaction. This protein-protein interaction was identified as a key dependency for the survival and proliferation of leukemia cells harboring either NPM1 mutations or KMT2A rearrangements. These genetic alterations lead to the aberrant recruitment of the menin-KMT2A complex to chromatin, driving the expression of leukemogenic genes such as HOXA9 and MEIS1, which in turn block hematopoietic differentiation.

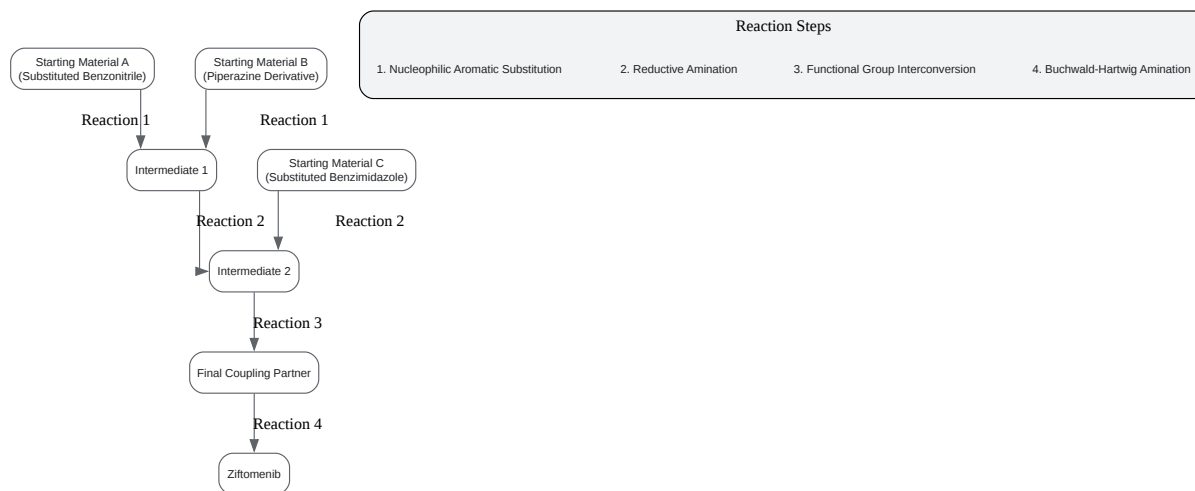
Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, a promising chemical scaffold was identified. Kura Oncology licensed the program and further optimized the lead compounds, culminating in the selection of Ziftomenib (KO-539) as a clinical candidate. Ziftomenib was designed to bind with high affinity and specificity to a pocket on the menin protein, thereby preventing its interaction with KMT2A.

Chemical Synthesis

The chemical synthesis of Ziftomenib is detailed in patent WO2017161028A1. A generalized synthetic scheme is presented below.

(Note: The following is a representative synthesis and may not reflect the exact process used for clinical manufacturing. Researchers should refer to the patent for detailed procedures and characterization data.)

Diagram of Synthetic Pathway



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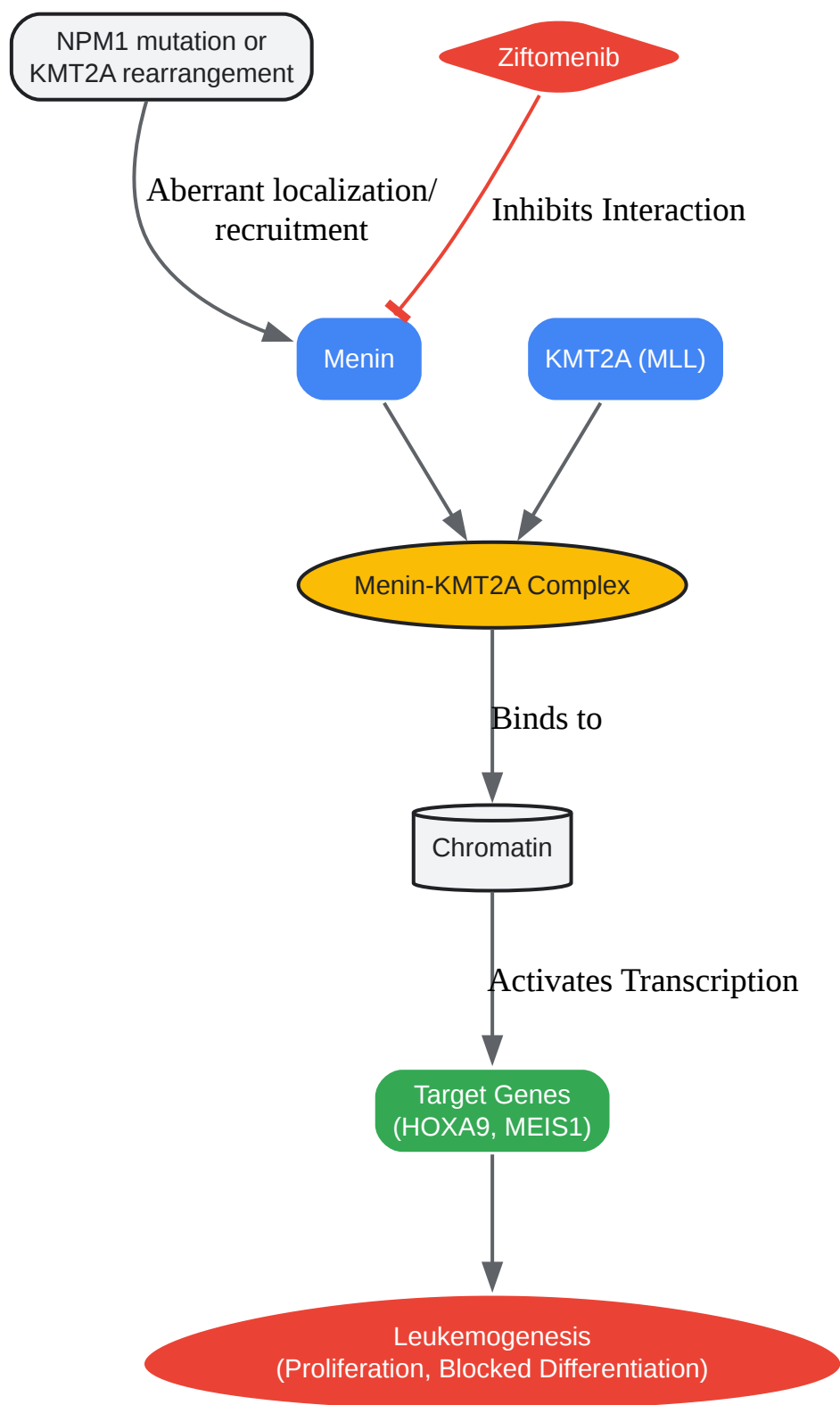
Caption: Generalized synthetic scheme for Ziftomenib.

Mechanism of Action

Ziftomenib is a potent and selective inhibitor of the menin-KMT2A protein-protein interaction.[1] [2] In AML with NPM1 mutations or KMT2A rearrangements, this interaction is crucial for the recruitment of the KMT2A complex to target genes, leading to their sustained expression and a block in cellular differentiation. Ziftomenib binds to the menin protein, preventing its association with KMT2A and thereby disrupting the oncogenic transcriptional program.[1][2] This leads to

the downregulation of key target genes like HOXA9 and MEIS1, resulting in the differentiation of leukemic blasts and subsequent apoptosis.[3]

Signaling Pathway



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Caption: Ziftomenib's disruption of the Menin-KMT2A signaling pathway.

Preclinical Evaluation

In Vitro Activity

Ziftomenib has demonstrated potent anti-leukemic activity in preclinical models of AML with NPM1 mutations and KMT2A rearrangements.[\[3\]](#)

Table 1: In Vitro Anti-proliferative Activity of Ziftomenib in AML Cell Lines

Cell Line	Genotype	IC50 (nM)
MOLM-13	KMT2A-MLLT3	5.8
MV4;11	KMT2A-AFF1	7.2
OCI-AML3	NPM1c	11.5
K562	BCR-ABL1	>10,000

Data are representative and compiled from publicly available sources.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have shown significant anti-tumor activity of Ziftomenib.

Table 2: In Vivo Efficacy of Ziftomenib in AML Xenograft Models

Model	Dosing	Outcome
MV4;11 CDX	50 mg/kg, oral, daily	Significant tumor growth inhibition and prolonged survival
MOLM-13 CDX	50 mg/kg, oral, daily	Tumor regression
NPM1-mutant PDX	100 mg/kg, oral, daily	Eradication of leukemic blasts in bone marrow

Data are representative and compiled from publicly available sources.

Clinical Development

Ziftomenib has undergone extensive clinical evaluation in the KOMET (Kura Oncology Menin Inhibitor Trials) program. The pivotal KOMET-001 study (NCT04067336), a Phase 1/2 trial, has demonstrated promising efficacy and a manageable safety profile in heavily pretreated patients with relapsed/refractory AML.^[4]^[5]

Table 3: Key Efficacy Data from the KOMET-001 Phase 2 Study in R/R NPM1-mutant AML

Endpoint	Value
Complete Remission (CR) Rate	23%
Overall Response Rate (ORR)	33%
Median Duration of Response	4.6 months
Median Overall Survival	6.6 months

Data presented for the pivotal Phase 2 cohort at the recommended phase 2 dose of 600 mg daily.^[6]

Table 4: Common Treatment-Emergent Adverse Events (≥20%) in the KOMET-001 Study

Adverse Event	Any Grade (%)	Grade ≥3 (%)
Febrile Neutropenia	26	26
Anemia	20	20
Thrombocytopenia	20	20
Differentiation Syndrome	25	15

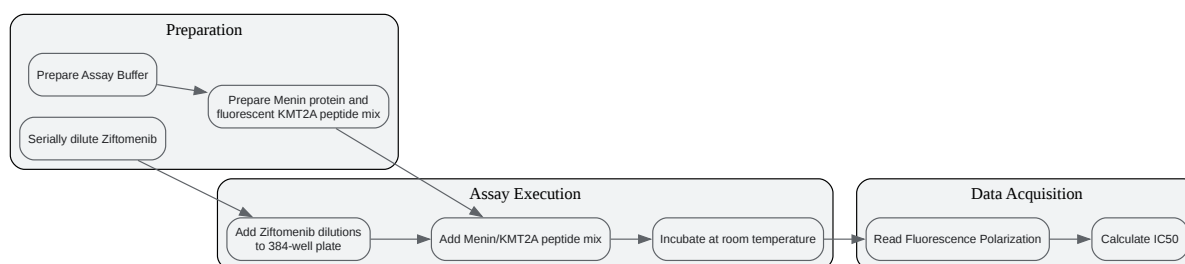
Data from the pivotal Phase 2 cohort.^[6]

Experimental Protocols

Menin-KMT2A Interaction Assay (Fluorescence Polarization)

This assay quantifies the ability of Ziftomenib to disrupt the interaction between menin and a fluorescently labeled peptide derived from KMT2A.

Workflow



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Caption: Workflow for the Menin-KMT2A Fluorescence Polarization Assay.

Protocol:

- Reagents: Recombinant human menin protein, fluorescein-labeled KMT2A-derived peptide, Ziftomenib, assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
- Procedure: a. Prepare a 2X working solution of menin and the fluorescent KMT2A peptide in assay buffer. b. Serially dilute Ziftomenib in DMSO and then further dilute in assay buffer to create a 2X concentration series. c. In a 384-well plate, add 10 μ L of the 2X Ziftomenib dilutions. d. Add 10 μ L of the 2X menin/KMT2A peptide solution to each well. e. Incubate the plate for 60 minutes at room temperature, protected from light. f. Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters.

- **Data Analysis:** Calculate the percent inhibition for each Ziftomenib concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of Ziftomenib on the viability of AML cell lines.

Workflow



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Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

- **Materials:** AML cell lines (e.g., MOLM-13, MV4;11), appropriate cell culture medium, Ziftomenib, CellTiter-Glo® Luminescent Cell Viability Assay kit, opaque-walled 96-well plates.
- **Procedure:** a. Seed AML cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium. b. Prepare a 2X serial dilution of Ziftomenib in culture medium. c. Add 50 µL of the 2X Ziftomenib dilutions to the appropriate wells. d. Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO₂. e. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. f. Add 100 µL of CellTiter-Glo® reagent to each well. g. Mix on an orbital shaker for 2 minutes to induce cell lysis. h.

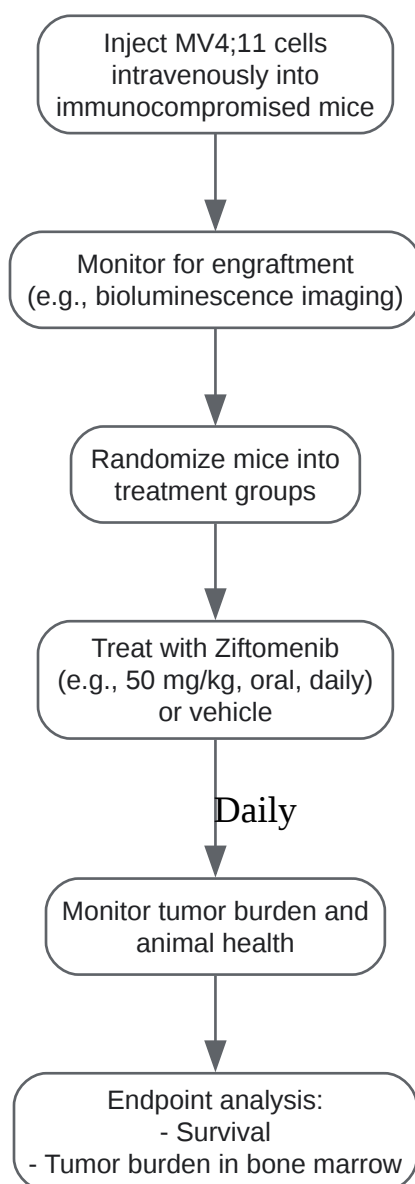
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure luminescence using a plate reader.

- Data Analysis: Normalize the luminescent signal of treated cells to vehicle-treated controls and calculate IC50 values.

In Vivo Xenograft Model

This protocol describes the establishment of an AML xenograft model and evaluation of Ziftomenib efficacy.

Workflow



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Caption: Workflow for an In Vivo AML Xenograft Study.

Protocol:

- Animals and Cells: Immunocompromised mice (e.g., NSG), MV4;11 AML cells (luciferase-tagged for imaging).
- Procedure: a. Inject 1×10^6 MV4;11 cells intravenously into each mouse. b. Monitor leukemia engraftment by bioluminescence imaging starting 7 days post-injection. c. When a consistent tumor signal is detected, randomize mice into treatment and control groups. d. Prepare Ziftomenib in an appropriate vehicle for oral gavage. e. Administer Ziftomenib (e.g., 50 mg/kg) or vehicle daily. f. Monitor animal weight and health daily. g. Monitor tumor burden weekly via bioluminescence imaging. h. Euthanize mice when they meet pre-defined endpoint criteria (e.g., weight loss, tumor burden).
- Data Analysis: Analyze tumor growth curves and overall survival using appropriate statistical methods (e.g., Kaplan-Meier analysis for survival). At the endpoint, bone marrow and spleen can be harvested to assess leukemic infiltration by flow cytometry.

Conclusion

Ziftomenib represents a significant advancement in the targeted therapy of AML. Its novel mechanism of action, potent preclinical activity, and promising clinical data in a patient population with high unmet need underscore its potential to become a cornerstone of treatment for NPM1-mutant and KMT2A-rearranged AML. Further investigation into combination therapies and mechanisms of resistance will continue to define its role in the evolving landscape of AML treatment.

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